molecular formula C18H16ClNO5 B341248 2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(3-HYDROXYPHENYL)CARBAMOYL]PROPANOATE

2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(3-HYDROXYPHENYL)CARBAMOYL]PROPANOATE

Cat. No.: B341248
M. Wt: 361.8 g/mol
InChI Key: ZJFWVFLYDREYQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(3-HYDROXYPHENYL)CARBAMOYL]PROPANOATE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a hydroxyphenyl group, and a butanoate ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(3-HYDROXYPHENYL)CARBAMOYL]PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with ethyl acetoacetate in the presence of a base to form the intermediate 2-(4-chlorophenyl)-2-oxoethyl acetate. This intermediate is then reacted with 3-hydroxyaniline under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(3-HYDROXYPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(3-HYDROXYPHENYL)CARBAMOYL]PROPANOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(3-HYDROXYPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2-oxoethyl 4-[(3-hydroxyphenyl)amino]-4-oxobutanoate
  • 2-(4-Methylphenyl)-2-oxoethyl 4-[(3-hydroxyphenyl)amino]-4-oxobutanoate
  • 2-(4-Nitrophenyl)-2-oxoethyl 4-[(3-hydroxyphenyl)amino]-4-oxobutanoate

Uniqueness

2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(3-HYDROXYPHENYL)CARBAMOYL]PROPANOATE is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various research applications .

Properties

Molecular Formula

C18H16ClNO5

Molecular Weight

361.8 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 4-(3-hydroxyanilino)-4-oxobutanoate

InChI

InChI=1S/C18H16ClNO5/c19-13-6-4-12(5-7-13)16(22)11-25-18(24)9-8-17(23)20-14-2-1-3-15(21)10-14/h1-7,10,21H,8-9,11H2,(H,20,23)

InChI Key

ZJFWVFLYDREYQY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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